molecular formula C18H21NO B449992 N-(2,6-diethylphenyl)-3-methylbenzamide

N-(2,6-diethylphenyl)-3-methylbenzamide

Cat. No.: B449992
M. Wt: 267.4g/mol
InChI Key: XBZBNBZZJAMLGM-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group and a 2,6-diethylphenyl anilide moiety. The diethyl groups at the ortho positions of the phenyl ring likely impose significant steric and electronic effects, distinguishing it from compounds with smaller substituents (e.g., methyl or chloro groups) .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-4-14-9-7-10-15(5-2)17(14)19-18(20)16-11-6-8-13(3)12-16/h6-12H,4-5H2,1-3H3,(H,19,20)

InChI Key

XBZBNBZZJAMLGM-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzanilides

Compound Substituents (Anilide Ring) C=O Conformation Dihedral Angle (°) Hydrogen Bonding
N-(2,6-Dimethylphenyl)-3-methylbenzamide (I) 2,6-dimethyl Syn to meta-CH₃ 73.3 N–H⋯O chains along c-axis
N-(Phenyl)-3-methylbenzamide (II) None Anti to meta-CH₃ Not reported Similar N–H⋯O patterns
N-(2,6-Dichloromethylphenyl)-3-methylbenzamide (IV) 2,6-Cl,CH₃ Syn to meta-CH₃ Not reported Likely stronger dipole interactions

The diethyl groups in the target compound are bulkier than methyl or chloro substituents, which may increase steric hindrance, reduce solubility, and modify crystal lattice stability. This could lead to distinct dihedral angles or hydrogen-bonding motifs compared to analogs like I or IV .

Reactivity and Functional Group Influence

  • Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate group, limiting its utility in metal-catalyzed C–H activation .
  • The absence of a methoxymethyl or chloro group in the target compound likely diminishes pesticidal activity, highlighting the critical role of functional group diversity in agrochemical design .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for N-(2,6-Dimethylphenyl)-3-methylbenzamide (I)

Parameter Value
Space group Monoclinic, Cc
Unit cell dimensions a=12.0715 Å, b=12.4966 Å, c=9.7027 Å
Dihedral angle 73.3°
Hydrogen bonds N–H⋯O (2.06 Å) forming chains

For the diethyl analog, bulkier substituents may expand unit cell dimensions and reduce crystal symmetry. Additionally, enhanced hydrophobicity from ethyl groups could lower aqueous solubility compared to dimethyl or dichloro derivatives .

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